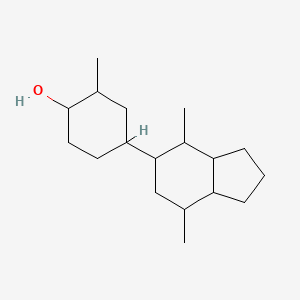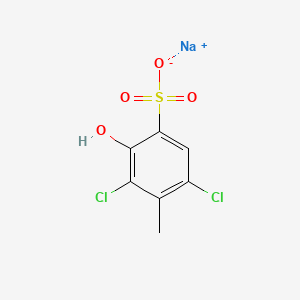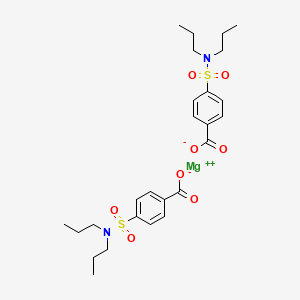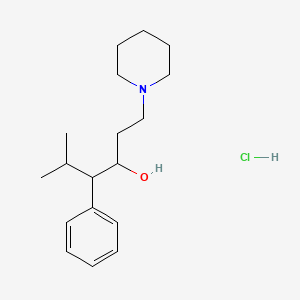
Piperphenidol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperphenidol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperphenidol hydrochloride, often involves multi-step reactions. One common method is the cyclization of appropriate precursors in the presence of catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperphenidol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of imine intermediates to form piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit diverse pharmacological activities.
Aplicaciones Científicas De Investigación
Piperphenidol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of piperphenidol hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. By influencing these pathways, this compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure with significant pharmacological properties.
Piperine: An alkaloid with therapeutic potential against various cancers.
Uniqueness
Piperphenidol hydrochloride stands out due to its specific substitution pattern on the piperidine ring, which imparts unique pharmacological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
6091-56-1 |
|---|---|
Fórmula molecular |
C18H30ClNO |
Peso molecular |
311.9 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3;1H |
Clave InChI |
LFXDCFBSZFXAMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




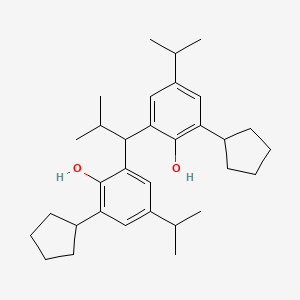

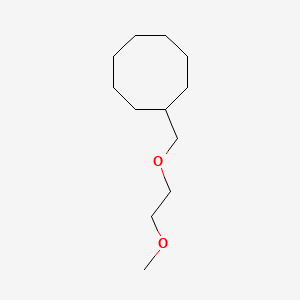

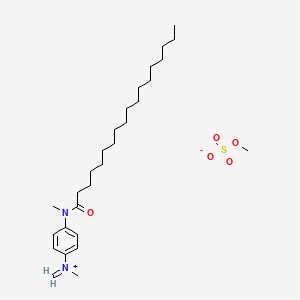
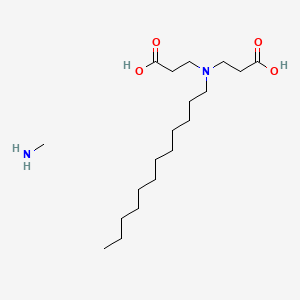
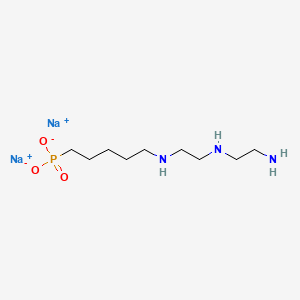
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
